molecular formula C16H12FN3O3S B2825135 N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide CAS No. 868371-06-6

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide

Cat. No.: B2825135
CAS No.: 868371-06-6
M. Wt: 345.35
InChI Key: AIIQFBUZMIZEOJ-VLGSPTGOSA-N
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Description

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a complex organic compound with a unique structure that combines a benzothiazole ring with a nitrobenzamide moiety.

Scientific Research Applications

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro and Ethyl Groups: The fluoro and ethyl groups are introduced via electrophilic substitution reactions using fluorinating agents and ethylating agents, respectively.

    Coupling with Nitrobenzamide: The final step involves coupling the benzothiazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
  • N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)pentanamide

Uniqueness

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide stands out due to its unique combination of a benzothiazole ring with a nitrobenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of reactivity, stability, and potential bioactivity.

Properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c1-2-19-14-12(17)4-3-5-13(14)24-16(19)18-15(21)10-6-8-11(9-7-10)20(22)23/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIQFBUZMIZEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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